Product packaging for UL3 protein, Equid herpesvirus 1(Cat. No.:CAS No. 148769-11-3)

UL3 protein, Equid herpesvirus 1

Cat. No.: B1176050
CAS No.: 148769-11-3
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Description

Overview of Equid Herpesvirus 1 Biology and Pathogenicity

Equid herpesvirus 1 (EHV-1) is a significant viral pathogen within the Alphaherpesvirinae subfamily, genus Varicellovirus, affecting horse populations globally. mdpi.com First identified in 1933 by Dimock and Edwards as the cause of epidemic abortions in mares, it was initially named "equine abortion virus." frontiersin.orgfrontiersin.org EHV-1 infection can manifest in several clinical forms: respiratory disease, often seen in young horses; abortion in pregnant mares; neonatal foal death; and a severe neurological syndrome known as equine herpesvirus myeloencephalopathy (EHM). mdpi.comfrontiersin.orgucdavis.edu

The pathogenesis of EHV-1 begins with infection of the upper respiratory tract epithelium. nih.govnih.gov Following this primary infection, the virus establishes a cell-associated viremia, primarily within peripheral blood mononuclear cells (PBMCs), which act as "Trojan horses" to disseminate the virus throughout the body. nih.govnih.gov This systemic spread allows the virus to reach target organs such as the pregnant uterus and the central nervous system. nih.gov Infection of the endothelial cells lining blood vessels in these organs can lead to vasculitis, thrombosis, and subsequent tissue damage, resulting in abortion or neurological deficits. frontiersin.orgnih.gov A defining characteristic of EHV-1, like other herpesviruses, is its ability to establish lifelong latent infection in the host, typically in sensory neurons, from which it can reactivate later. frontiersin.orgfrontiersin.org

Genomic Organization of EHV-1 and the UL3 Gene Locus

The EHV-1 genome is a linear, double-stranded DNA molecule approximately 150 kilobase pairs (kbp) in length. mdpi.comnih.gov Its structure is characteristic of alphaherpesviruses, consisting of two main regions: a unique long (Uₗ) region and a unique short (Uₛ) region. The Uₛ region is flanked by an internal repeat (IR) and a terminal repeat (TR), while the Uₗ region is bracketed by smaller inverted repeats. nih.govfrontiersin.org This arrangement allows for the genome to exist in two isomeric forms. The entire genome is predicted to contain 76 distinct open reading frames (ORFs) that encode for various viral proteins. mdpi.comnih.govfrontiersin.org

The UL3 gene is located within the unique long (Uₗ) region of the EHV-1 genome. nih.govasm.org It is the homolog of the ICP27 protein from Herpes Simplex Virus type 1 (HSV-1). nih.govnih.gov The expression of EHV-1 genes is tightly regulated in a temporal cascade, categorized as immediate-early (IE), early (E), and late (L) gene expression. asm.org The UL3 gene is classified as an early gene, meaning its transcription occurs after the immediate-early proteins are synthesized and does not require viral DNA replication. nih.govasm.orgnih.gov Its expression is specifically trans-activated by the major EHV-1 immediate-early protein (IEP). nih.govnih.gov

Historical Identification and Early Characterization of the EHV-1 UL3 Protein

The UL3 protein was first identified as a product of the EHV-1 genome with a key role in regulating viral gene expression. Early research using transient expression assays demonstrated that the UL3 gene product acts as a trans-acting factor. nih.govnih.gov Specifically, it works in conjunction with the immediate-early (IE) protein to achieve full activation of late viral promoters. nih.govnih.gov The insertion of a stop codon into the UL3 open reading frame was shown to abolish this activation ability, confirming its functional importance in this process. nih.gov

Further characterization revealed that the UL3 protein is a ~33 kDa myristylated protein. nih.govnih.govresearchgate.net Myristylation is a lipid modification that can influence protein localization and interaction. Subsequent studies involving fractionation of purified virions showed that the UL3 protein is a component of the virion, localizing to the tegument—a protein layer situated between the nucleocapsid and the viral envelope. nih.govnih.gov This localization suggests a role for UL3 in the early stages of infection upon its delivery into a new host cell. Transcriptional analyses mapped the UL3 gene's 1.6-kb mRNA transcript and identified its promoter and termination signals. asm.org

Property Description References
Protein Name UL3 protein, Equid herpesvirus 1 nih.gov
Gene Locus Unique Long (Uₗ) region nih.govasm.org
Homolog Herpes Simplex Virus 1 (HSV-1) ICP27 nih.govnih.gov
Molecular Weight ~33 kDa nih.govnih.gov
Post-translational Modification Myristylated nih.govnih.gov
Kinetic Class Early (E) gene product nih.govasm.orgnih.gov
Virion Location Tegument nih.govnih.gov

Academic Significance and Research Gaps Pertaining to EHV-1 UL3

The UL3 protein holds academic interest due to its complex and somewhat contradictory role in EHV-1 biology. It is one of only three genes consistently retained in the genome of EHV-1 defective interfering particles (DIPs), which are known to mediate persistent infections and interfere with the replication of the standard virus. nih.gov This suggests that high-level expression of UL3 may contribute to the establishment of long-term infections by downregulating standard virus replication. nih.gov Preliminary, unpublished data also indicated that the UL3 protein can bind to the cellular TATA box binding protein (TBP), hinting at a mechanism for tempering viral gene expression. nih.gov

However, a significant finding that created a research puzzle was that a UL3-deleted EHV-1 mutant virus (vL11ΔUL3) showed no significant difference from the wild-type virus in terms of growth kinetics, plaque size, or host cell tropism in cell culture. nih.govnih.govresearchgate.net Furthermore, when tested in a mouse model of infection, the UL3-deleted virus was not attenuated, showing no significant difference in virulence or lung titers compared to the parental virus. nih.govnih.govresearchgate.net

This discovery that the UL3 protein is non-essential for viral replication and virulence in these specific models presents a major research gap. nih.govnih.gov It raises questions about the true function of UL3 during infection in the natural equine host and under what specific conditions its activity is critical. The precise mechanisms by which UL3 contributes to DIP-mediated interference and its potential role in modulating the establishment of latency or persistent infection remain key areas for future investigation. nih.gov

Research Area Findings and Gaps References
Role in Viral Replication Found to be dispensable for replication in cell culture and for virulence in a mouse model. nih.govnih.govresearchgate.net
Role in Gene Regulation Acts with the IE protein to activate late promoters. Preliminary data suggests it binds cellular TBP, potentially tempering gene expression. nih.govnih.govnih.gov
Association with DIPs Consistently retained in defective interfering particles (DIPs), suggesting a role in mediating persistent infection and viral interference. nih.gov
Future Research The exact function of UL3 in the natural host (horse) and its specific contribution to viral latency and persistence remain to be fully elucidated. nih.gov

Properties

CAS No.

148769-11-3

Molecular Formula

C7H7F3O3

Synonyms

UL3 protein, Equid herpesvirus 1

Origin of Product

United States

Molecular Genetics and Evolutionary Analysis of Ehv 1 Ul3

EHV-1 UL3 Gene Structure and Transcriptional Regulation

The expression of the EHV-1 UL3 gene is a tightly controlled process, essential for the progression of the viral replication cycle. This regulation occurs at the transcriptional level and involves viral and host cellular factors.

Identification of UL3 Gene Promoters and Enhancer Elements

The UL3 gene, like other herpesviral genes, possesses promoter regions that are crucial for the initiation of transcription. These promoters contain specific DNA sequences, such as TATA boxes, which are recognized by the host cell's transcriptional machinery. asm.org Research has identified potential TATA boxes located upstream of the UL3 open reading frame (ORF). asm.org Enhancer elements, which can significantly boost the rate of transcription, also play a role in regulating UL3 expression. While specific enhancer elements for UL3 are still under detailed investigation, the complex transcriptional control observed in other herpesviruses, involving distal enhancers and genome conformation changes, suggests a similar level of regulatory complexity for EHV-1 genes. embopress.org

Role of Immediate Early (IE) Proteins in UL3 Gene Trans-activation

The expression of the UL3 gene is dependent on the prior expression of immediate-early (IE) proteins. The major IE protein of EHV-1 is a potent trans-activator, meaning it can significantly increase the expression of other viral genes. nih.govnih.gov Studies have shown that the EHV-1 IE gene product is required, in conjunction with the UL3 protein itself, to achieve full activation of late gene promoters. nih.govnih.gov In fact, the UL3 gene is trans-activated solely by the IE protein. nih.gov This hierarchical regulation ensures that viral genes are expressed in a coordinated and temporal manner, a hallmark of herpesvirus replication. asm.org

Temporal Expression Kinetics of UL3 (Early Gene Expression)

Viral gene expression in herpesviruses is categorized into three main kinetic classes: immediate-early (IE), early, and late. The UL3 gene of EHV-1 is classified as an early gene. asm.orgnih.gov This classification is based on its expression kinetics, which occur after the synthesis of IE proteins but before the onset of viral DNA replication and the expression of late genes. The UL3 protein is encoded by a 1.6-kb mRNA transcript. asm.org This temporal control ensures that the UL3 protein is available at the appropriate time to fulfill its regulatory functions in the viral life cycle.

Comparative Genomics of Herpesviral UL3 Homologs (e.g., HSV-1 ICP27)

The UL3 gene of EHV-1 is a homolog of the well-characterized ICP27 protein of Herpes Simplex Virus 1 (HSV-1). nih.govnih.gov Homologs are genes that share a common evolutionary ancestor. Comparative genomic analyses have revealed that UL3 and its counterparts in other alphaherpesviruses share conserved structural and functional domains. For instance, the EHV-1 UL3 protein and the HSV-1 ICP27 protein both function as regulatory proteins that are crucial for the efficient expression of late viral genes. nih.govnih.gov

However, there are also notable differences. For example, while the UL3 gene is present in EHV-1, a gene designated UL3.5 in Pseudorabies virus (PRV), another alphaherpesvirus, is involved in viral egress and has no clear homolog in many other herpesviruses. nih.gov These comparative studies are invaluable for understanding the fundamental mechanisms of herpesvirus replication and for identifying both conserved and species-specific viral functions.

FeatureEHV-1 UL3HSV-1 ICP27PRV UL3.5
Homology Homolog of HSV-1 ICP27-No obvious homolog in many other herpesviruses
Primary Function Regulation of late gene expressionRegulation of gene expression (post-transcriptional)Viral egress
Kinetic Class EarlyImmediate-Early/Early-

Mutagenesis and Recombinant Viral Approaches for UL3 Gene Dissection

To elucidate the precise function of the UL3 gene, researchers have employed powerful molecular techniques such as mutagenesis and the generation of recombinant viruses. By introducing specific mutations, such as stop codons, into the UL3 open reading frame, it has been demonstrated that a functional UL3 protein is necessary for the trans-activation of late gene promoters. nih.govnih.gov

Biochemical Characteristics and Protein Interactions of Ehv 1 Ul3

Subcellular Localization of UL3 Protein During Viral Infection

The localization of the UL3 protein within the infected host cell is critical to its function. Studies have revealed a dynamic and specific distribution pattern, primarily associating it with the viral tegument and the cytoplasm of the host cell.

The EHV-1 UL3 protein is recognized as a component of the viral tegument, the proteinaceous layer located between the nucleocapsid and the envelope of the virion. nih.govnih.gov This localization was determined through fractionation experiments of highly purified EHV-1 virions. nih.gov In these studies, the UL3 protein was found to co-localize with the EHV-1 tegument trans-activator protein (ETIF), a known tegument component. nih.gov Further analysis of virions disrupted with the non-ionic detergent NP-40 showed a significant amount of the UL3 protein in the envelope-rich fraction. nih.gov However, immunofluorescence staining did not detect the UL3 protein on the surface of infected cells, distinguishing it from true envelope glycoproteins and confirming its internal position as a tegument protein. nih.gov

During infection, the UL3 protein is found within the host cell cytoplasm. nih.gov Specifically, it has been observed to localize in the perinuclear region of the cytoplasm in infected cells. nih.gov This cytoplasmic localization is consistent with its characterization as a myristylated protein, a modification that often facilitates anchoring to cellular membranes. nih.gov While homologs in other herpesviruses are known to shuttle between the nucleus and cytoplasm, current research on EHV-1 UL3 points towards a primary cytoplasmic and perinuclear distribution without definitive evidence of nuclear-cytoplasmic shuttling. nih.gov

Localization of EHV-1 UL3
Virion-Associated Tegument
Host Cell (During Infection) Cytoplasm, specifically perinuclear region

Identification and Characterization of UL3-Interacting Viral Proteins

The UL3 protein functions in concert with other viral proteins to regulate the cascade of viral gene expression. A key functional interaction has been identified with the major EHV-1 immediate-early (IE) protein. nih.govnih.gov The UL3 protein, which is itself trans-activated by the IE protein, acts as a trans-acting factor that, in combination with the IE protein, is necessary for the full activation of late viral promoters. nih.govnih.govnih.gov Cloned copies of the UL3 gene can substitute for larger genomic fragments in transient expression assays to achieve this late gene activation, and inserting a stop codon into the UL3 open reading frame abrogates this function. nih.govnih.gov While this demonstrates a crucial functional relationship, detailed studies characterizing a direct physical binding between the UL3 protein and other specific EHV-1 viral proteins are not extensively documented in available research.

Delineation of UL3 Interactions with Host Cellular Factors

The regulatory role of the UL3 protein extends to interactions with host cellular machinery. Preliminary findings from in vitro protein-protein interaction assays have shown that the EHV-1 UL3 protein can bind to the host's cellular TATA box binding protein (TBP). nih.gov The TATA box binding protein is a critical component of the general transcription factor TFIID, which plays a central role in the initiation of transcription by RNA polymerase II. This interaction suggests that UL3 may modulate viral (and potentially host) gene expression by directly targeting a key component of the host's core transcriptional machinery. nih.gov

Interacting Proteins of EHV-1 UL3
Viral Partner (Functional) Immediate-Early (IE) Protein
Host Cellular Partner (In Vitro) TATA box binding protein (TBP)

Post-Translational Modifications of UL3 and Their Functional Implications

A significant biochemical characteristic of the EHV-1 UL3 protein is its post-translational modification by myristoylation. nih.govnih.gov Myristoylation is the covalent attachment of myristate, a saturated 14-carbon fatty acid, to the N-terminal glycine (B1666218) residue of a protein. This lipid modification is a key factor influencing the subcellular localization and protein-membrane interactions of the modified protein. For the UL3 protein, myristoylation is consistent with its observed localization in the perinuclear region of the cytoplasm, as this modification can promote association with cellular membranes, such as those of the endoplasmic reticulum or the nuclear membrane, without the protein being an integral membrane protein. nih.gov This targeted localization is likely essential for its function in regulating viral gene expression and its incorporation into the tegument of new virions. nih.gov

Post-Translational Modification of EHV-1 UL3
Modification Type Myristoylation
Functional Implication Anchoring to cellular membranes, leading to perinuclear cytoplasmic localization

Functional Contribution of Ehv 1 Ul3 to the Viral Replication Cycle

Regulatory Role of UL3 in Viral Gene Expression

The UL3 protein plays a discernible role in the regulation of viral gene expression, particularly in the later stages of the lytic replication cycle. It functions as a trans-acting factor, influencing the expression of late viral genes, and exhibits a cooperative relationship with the virus's primary regulatory protein.

Trans-activation of EHV-1 Late Gene Promoters

Research has demonstrated that the EHV-1 UL3 gene product is necessary for the robust activation of late gene promoters. nih.govnih.gov In transient expression assays, the presence of the UL3 gene was shown to be required to achieve significant activation of reporter genes under the control of EHV-1 late promoters. nih.govnih.gov This indicates that UL3 functions as a trans-acting factor that positively regulates the expression of the late class of viral genes, which typically encode structural proteins required for virion assembly. Studies have shown that the insertion of a stop codon within the UL3 open reading frame abrogates its ability to activate reporter gene expression, confirming the protein's direct involvement in this process. nih.govnih.gov

Synergistic Effects with EHV-1 Immediate Early Gene Product

The regulatory function of the UL3 protein is not independent but rather synergistic with the EHV-1 immediate-early (IE) protein, the primary trans-activator of the viral gene expression cascade. nih.govnih.gov The IE protein alone is not sufficient to fully activate late gene promoters. asm.org It is the combination of the IE protein and the UL3 protein that leads to a significant increase in the expression of genes driven by late promoters. nih.govnih.gov This cooperative action underscores a coordinated regulatory mechanism to ensure the timely and efficient expression of late genes, which is crucial for the production of progeny virions.

Assessment of UL3’s Role in EHV-1 DNA Replication and Genome Packaging

There is currently no direct evidence to suggest a significant role for the UL3 protein in the processes of EHV-1 DNA replication or the subsequent packaging of the viral genome into pre-formed capsids. Studies on a UL3-deleted EHV-1 mutant revealed that the expression levels of proteins representative of all three kinetic classes (immediate-early, early, and late) were identical to those in cells infected with the parental virus. nih.govnih.gov Since viral DNA replication is a prerequisite for late gene expression, the unaltered levels of late proteins in the absence of UL3 suggest that DNA synthesis is not substantially impaired. Furthermore, the processes of DNA cleavage and packaging are complex and involve a suite of other conserved herpesvirus proteins, and UL3 has not been identified as a key component of this machinery. asm.orgasm.org

Evaluation of UL3’s Influence on Virion Assembly and Egress Pathways

The UL3 protein has been identified as a tegument protein, meaning it is a component of the mature virion, located in the space between the nucleocapsid and the envelope. nih.govnih.gov Its localization within the tegument implies that it is incorporated into the virion during the assembly process. However, despite its presence in the virion, there is no strong evidence to suggest that it plays a critical or influential role in the pathways of virion assembly and egress. The observation that a UL3-deleted EHV-1 mutant exhibits growth kinetics and plaque sizes similar to the wild-type virus indicates that the assembly of infectious virions and their subsequent release from the host cell are not significantly hampered by the absence of the UL3 protein. nih.govnih.gov

Analysis of UL3 as a Non-Essential Factor for EHV-1 Replication in Cell Culture Models

A significant body of research has firmly established that the UL3 protein is a non-essential factor for the replication of EHV-1 in various cell culture models. nih.govnih.gov The deletion of the UL3 gene from the viral genome does not abrogate the virus's ability to replicate and produce infectious progeny.

Parameter Parental EHV-1 UL3-Deleted EHV-1 (vL11ΔUL3) Reference
Host Cell Tropism UnalteredSimilar to parental virus nih.govnih.gov
Plaque Size NormalSimilar to parental virus nih.govnih.gov
Growth Kinetics NormalSimilar to parental virus nih.govnih.gov

Role of Ehv 1 Ul3 in Viral Pathogenesis and Host Pathogen Interactions

Impact of UL3 on EHV-1 Virulence in In Vivo Animal Models

Studies using the CBA mouse model have been pivotal in assessing the contribution of the UL3 protein to EHV-1 virulence. Research involving an EHV-1 mutant with a deleted UL3 gene (vL11ΔUL3) has shown that the UL3 protein is not essential for EHV-1 virulence in this model. nih.govnih.gov When mice were infected intranasally, no significant differences in mortality rates or the presentation of clinical signs—such as lethargy, huddling, and ruffled fur—were observed between the group infected with the UL3-deleted virus and those infected with the parental (wild-type) virus. nih.gov

Virulence Parameter Parental EHV-1 (RacL11) UL3-Deficient EHV-1 (vL11ΔUL3) Reference
Mortality Rate in Mice No significant differenceNo significant difference nih.gov, nih.gov
Clinical Signs Lethargy, huddling, ruffled furIdentical to parental virus nih.gov
Virus Titers in Lungs No significant differenceNo significant difference nih.gov, nih.gov

Investigation of UL3-Mediated Modulation of Host Cellular Processes

The UL3 protein, as a homolog of the regulatory protein ICP27, is involved in modulating viral gene expression, which can indirectly affect host responses. nih.govnih.gov Early studies demonstrated that the UL3 gene product is a regulatory protein that can independently transactivate the EHV-1 immediate-early (IE) promoter. nih.gov In conjunction with the main IE protein, UL3 significantly enhances gene expression from several EHV-1 early and late promoters. nih.gov

Conversely, more recent research presents a potentially tempering role for UL3. The UL3 gene is one of three viral genes retained in the genome of EHV-1 defective interfering particles (DIPs), which are known to mediate persistent infection and interfere with standard virus replication. nih.gov This suggests a function in downregulating aspects of the viral life cycle. Further supporting this modulatory role, preliminary unpublished findings have shown that the UL3 protein can bind to the host's cellular TATA box binding protein (TBP). nih.gov This interaction may serve to temper EHV-1 gene expression, potentially contributing to the establishment of a persistent infection by modulating the rate of viral replication. nih.gov However, there is no direct evidence to date that UL3 is involved in subverting specific host antiviral pathways, such as the interferon response.

Current scientific literature lacks specific studies investigating a direct role for the EHV-1 UL3 protein in the modulation of the host cell cycle. While other herpesvirus proteins are known to interact with and manipulate the cell cycle to create a favorable environment for viral replication, a similar function has not been documented for EHV-1 UL3.

While many viruses, including other alphaherpesviruses, encode proteins that inhibit or modulate apoptosis to ensure the survival of the host cell during viral replication, there is currently no direct evidence linking the EHV-1 UL3 protein to the regulation of apoptotic or cell survival pathways. Studies on EHV-1 have shown that the virus can interfere with apoptosis, but this function has not been specifically attributed to the UL3 protein. nih.gov

UL3 Contribution to EHV-1 Tropism and Cell-to-Cell Spread

The ability of a virus to infect different cell types (tropism) and spread between cells is crucial for its pathogenesis. Investigations using a UL3-deleted EHV-1 mutant (vL11ΔUL3) have demonstrated that the UL3 protein is not a significant contributor to these processes. nih.govnih.gov The UL3-deficient virus exhibited host cell tropism, plaque size in cell culture, and growth kinetics that were similar to the parental virus. nih.govnih.gov This indicates that the absence of the UL3 protein does not impair the virus's fundamental ability to replicate or spread in cultured cells. nih.gov

Comparative Pathogenicity Studies of UL3-Deficient EHV-1 Mutants

Comparative studies are a cornerstone of virology research, allowing for the precise determination of a single gene's function. The direct comparison between wild-type EHV-1 and UL3-deficient mutants in animal models provides the clearest picture of the protein's role in pathogenicity. As detailed in section 5.1, these studies have consistently shown that the deletion of the UL3 gene does not significantly attenuate the virus in the context of a mouse infection model. nih.govnih.gov

The key findings from these comparative pathogenicity studies are summarized below.

Feature Finding Conclusion Reference
Replication in Cell Culture Growth kinetics and plaque sizes of UL3-deficient mutant are similar to parental virus.UL3 is dispensable for EHV-1 replication in vitro. nih.gov, nih.gov
Gene Expression Program Expression levels of immediate-early, early, and late viral proteins are unaltered in UL3-deficient virus-infected cells.Deletion of UL3 does not alter the EHV-1 gene program. nih.gov
Pathogenicity in Mice No significant difference in mortality or viral lung titers between UL3-deficient and parental viruses.UL3 is not essential for EHV-1 virulence in the CBA mouse model. nih.gov, nih.gov, nih.gov

Advanced Research Methodologies and Techniques for Ul3 Analysis

Generation and Characterization of Recombinant EHV-1 Viruses with Modified UL3 Loci

A primary strategy to elucidate the function of a specific gene is to create and analyze viruses that lack or have a modified version of that gene. For the EHV-1 UL3 gene, this has been accomplished through recombinant DNA technology, particularly utilizing Bacterial Artificial Chromosomes (BACs). The EHV-1 genome cloned as a BAC can be easily manipulated in E. coli.

Researchers have successfully constructed a UL3 gene-deleted EHV-1 mutant (vL11ΔUL3) using GalK BAC technology. nih.gov This involves replacing the UL3 gene with a selectable marker, which is then used to generate the recombinant virus in permissive cell lines. nih.gov The characterization of such mutants is a critical step and typically involves a battery of comparative assays against the parental (wild-type) virus.

Key characterization findings for UL3-deleted EHV-1 include:

Replication Kinetics: Studies have shown that the UL3 gene is dispensable for EHV-1 replication in cell culture. The UL3-deleted mutant (vL11ΔUL3) exhibits growth kinetics and plaque sizes similar to the parental virus. nih.govnih.gov

Protein Expression: Western blot analyses comparing cells infected with the UL3 deletion mutant to those infected with the wild-type virus have revealed no significant differences in the expression levels of proteins from all three temporal gene classes (immediate-early, early, and late). nih.govnih.gov

Virulence in Animal Models: To assess the role of UL3 in pathogenesis, the UL3 deletion mutant has been studied in a mouse model. Intranasal infection of mice with the vL11ΔUL3 mutant showed no significant difference in mortality or virus titers in the lungs when compared to the parental virus, suggesting that the UL3 protein does not play a major role in EHV-1 virulence in this model. nih.govnih.gov

These findings collectively indicate that while the UL3 gene is expressed as a tegument protein during lytic infection, it is not essential for viral replication or virulence in the tested models. nih.gov

High-Throughput Approaches for Identifying UL3-Interacting Partners (e.g., Mass Spectrometry-based Proteomics)

Identifying the network of proteins that UL3 interacts with—both viral and host—is crucial for understanding its function. High-throughput methods are powerful tools for discovering these protein-protein interactions (PPIs).

Yeast Two-Hybrid (Y2H) Screening: The Y2H system is a molecular biology technique used to discover direct physical interactions between proteins. wikipedia.orgyoutube.com It involves splitting a transcription factor into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., UL3) is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating a reporter gene. wikipedia.orgbitesizebio.com This technique has been successfully used to demonstrate interactions between UL3.5 and UL48 protein homologs in other alphaherpesviruses like pseudorabies virus (PrV) and bovine herpesvirus 1 (BoHV-1). nih.gov

Affinity Purification-Mass Spectrometry (AP-MS): This is a dominant technique in proteomics for identifying protein interaction networks. frontiersin.orgsemanticscholar.org In a typical AP-MS experiment, the protein of interest (e.g., UL3) is expressed with a specific tag. This tagged protein is used as "bait" to pull down its interacting partners from cell lysates. The entire protein complex is purified and then analyzed by mass spectrometry to identify all the constituent proteins. frontiersin.orgmdpi.com This approach has been widely applied to study the interactomes of various herpes simplex virus 1 (HSV-1) proteins, providing extensive data on virus-host interactions. frontiersin.orgscispace.com While specific high-throughput interactome studies for EHV-1 UL3 have not been reported, AP-MS remains a potent methodology for future investigations to map its cellular and viral binding partners.

These high-throughput approaches are essential for building a comprehensive picture of the UL3 interactome, which can provide significant clues about its biological roles.

Structural Biology Techniques for UL3 Protein (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

Determining the three-dimensional structure of the UL3 protein is fundamental to understanding its function at a molecular level. While no experimental structure for EHV-1 UL3 has been published, several advanced techniques are available for this purpose.

X-ray Crystallography: This technique has been instrumental in determining the atomic-level structures of numerous viral proteins. It requires the production of high-purity, crystallized protein. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build a model of the protein's structure. This method has been used to solve the crystal structures of other EHV-1 proteins, such as glycoprotein (B1211001) D (gD), revealing key residues for receptor binding. frontiersin.org A similar approach could be applied to the UL3 protein, provided it can be successfully crystallized.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a revolutionary tool in structural biology, particularly for large protein complexes and proteins that are difficult to crystallize. biorxiv.orgnih.gov Samples are flash-frozen in vitreous ice, and thousands of images of individual particles are captured with an electron microscope. These images are then computationally averaged to generate a high-resolution 3D reconstruction. youtube.comyoutube.com Cryo-EM has been used to determine the atomic structure of the HSV-1 capsid along with some of its associated tegument proteins, such as pUL17, pUL25, and pUL36. youtube.com This demonstrates the power of cryo-EM to visualize tegument protein structures within the context of the virion, an approach that would be highly valuable for studying EHV-1 UL3.

Computational Modeling: In the absence of experimental data, computational methods like AlphaFold can predict protein structures with high accuracy based on the amino acid sequence. inrs.ca A 3D structural model for the HSV-1 UL24 protein, a homolog of EHV-1 UL3, has been generated using this approach, providing insights into its functional domains. inrs.ca This predictive modeling can guide future experimental work by highlighting regions of interest for mutagenesis or interaction studies.

Reporter Gene Assays for UL3 Transcriptional Regulation Studies (e.g., CAT Assays)

Reporter gene assays are a cornerstone for studying gene expression and the function of regulatory proteins like UL3. These assays link a promoter of interest to a gene whose product is easily measured, such as chloramphenicol (B1208) acetyltransferase (CAT) or luciferase.

Studies have utilized CAT assays to investigate the role of EHV-1 UL3 in gene regulation. It was demonstrated that the UL3 gene, which is a homolog of the HSV-1 ICP27 protein, acts as a trans-acting factor. frontiersin.orgnih.govasm.org In transient expression assays, UL3, in combination with the EHV-1 immediate-early (IE) protein, was shown to be necessary for the full activation of an EHV-1 late promoter linked to the CAT reporter gene. frontiersin.orgnih.gov The functional importance of the UL3 open reading frame was confirmed by showing that inserting a stop codon into the gene inhibited its ability to activate the reporter gene. nih.gov

Similarly, luciferase reporter assays have been employed to analyze the promoter of the UL3 gene itself. These experiments revealed that the UL3 gene is strongly trans-activated by the EHV-1 IE protein, but not by other EHV-1 regulatory proteins. nih.gov These reporter systems are invaluable for dissecting the complex regulatory circuits that govern viral gene expression during infection.

In Vitro and Ex Vivo Model Systems for Studying EHV-1 UL3 Function and Pathogenesis

To study the biological function of UL3 and the consequences of its deletion in a relevant context, various model systems that mimic aspects of natural infection are used. nih.gov These models are crucial for moving beyond simple cell monolayers and understanding virus-host interactions in a more physiologically relevant setting. youtube.comnih.gov

In Vitro Models:

Cell Lines: A variety of cell lines, including rabbit kidney (RK13), equine dermal (ED), and Chinese hamster ovary (CHO-K1) cells, are permissive for EHV-1 infection and are used to study fundamental viral processes like entry, replication kinetics, and protein expression. nih.govnih.gov

Primary Cell Cultures: Equine Respiratory Epithelial Cell (EREC) cultures grown on porous supports provide a more differentiated and physiologically relevant model of the primary infection site in the respiratory tract. youtube.comnih.gov These systems have been used to study replication kinetics and cytokine responses to infection with wild-type and mutant EHV-1 strains. nih.gov

Co-culture and Transwell Assays: "Contact" and "non-contact" models, where infected peripheral blood mononuclear cells (PBMCs) are co-cultured with endothelial cell monolayers (with or without direct contact), are used to study the critical process of virus transfer from immune cells to the endothelium, which is a key step in EHV-1 pathogenesis. youtube.comnih.gov

Ex Vivo Models:

Mucosal Explants: Explant cultures of equine nasal and vaginal mucosa maintain the complex architecture of the tissue and are used to study viral entry, replication, and spread at the initial sites of infection. nih.gov

In Vivo Models:

Mouse Model: The mouse is a well-established small animal model for studying EHV-1 pathogenesis, particularly respiratory disease and neurological outcomes. nih.gov As mentioned previously, this model was used to demonstrate that the deletion of UL3 did not significantly attenuate the virus, providing key insights into the protein's role (or lack thereof) in virulence. nih.govnih.gov

These diverse model systems, from simple cell lines to complex tissue explants and live animals, provide a tiered approach to dissecting the function of the EHV-1 UL3 protein in the context of the complete viral life cycle and its interaction with the host organism.

Compound and Protein Names

NameType
UL3 proteinViral Protein
Immediate-Early (IE) proteinViral Protein
Chloramphenicol acetyltransferase (CAT)Enzyme (Reporter)
LuciferaseEnzyme (Reporter)
GalK (Galactokinase)Enzyme (Selectable Marker)
Glycoprotein D (gD)Viral Protein
Glycoprotein B (gB)Viral Protein
Glycoprotein C (gC)Viral Protein
Glycoprotein H (gH)Viral Protein
Glycoprotein L (gL)Viral Protein
ICP27Viral Protein (HSV-1)
pUL17Viral Protein (HSV-1)
pUL25Viral Protein (HSV-1)
pUL36Viral Protein (HSV-1)
pUL48Viral Protein (PRV/BoHV-1)
UL24Viral Protein (HSV-1)
TATA-binding protein (TBP)Host Protein
RNA polymerase II (Pol II)Host Enzyme

Future Directions and Emerging Research Avenues for Ehv 1 Ul3

Elucidating Novel or Redundant Functions of UL3 in the EHV-1 Life Cycle

The UL3 gene of EHV-1 encodes a tegument protein that, while not essential for the virus's replication or its virulence in mouse models, is believed to play a role in the intricate processes of the viral life cycle. nih.govnih.gov The UL3 protein is classified as an early gene product, meaning its expression is initiated shortly after the virus infects a host cell. nih.gov This expression is activated by the immediate-early protein (IEP) of the virus. nih.gov

Research AreaKey Findings and Future Questions
Role in Viral Replication UL3 is non-essential for basic replication in cell culture and virulence in mice. nih.govnih.gov Future studies will explore its potential redundant functions or its role under specific conditions not yet tested.
Gene Regulation Preliminary data suggests a role in downregulating EHV-1 promoters. nih.gov Further investigation is required to confirm this and identify the mechanism of action.
Protein Interactions The specific viral and cellular partners of UL3 are largely unknown. Identifying these interactions will be crucial to understanding its function.

Potential for UL3 as a Target for Antiviral Therapeutic Development

The quest for effective antiviral drugs against EHV-1 is a critical area of research, as current treatment options are limited and often provide only supportive care. frontiersin.orgnih.gov While research into antiviral compounds for EHV-1 is ongoing, with some studies exploring drugs like heparin and various anti-inflammatory agents, the direct targeting of the UL3 protein has not been a primary focus, largely due to its non-essential nature for viral replication in standard laboratory conditions. frontiersin.orgdvm360.com

However, if future research uncovers a more critical role for UL3, particularly in aspects of pathogenesis such as latency or immune evasion, it could emerge as a viable target for therapeutic intervention. youtube.com The development of compounds that specifically inhibit the function of UL3 could offer a novel strategy to disrupt the viral life cycle. For instance, if UL3 is found to be crucial for the establishment or maintenance of latency, a UL3 inhibitor could be used to prevent the virus from hiding from the immune system.

Deeper Understanding of UL3-Mediated Host Immune Modulation and Evasion Strategies

Herpesviruses, including EHV-1, have evolved sophisticated mechanisms to evade the host's immune response, allowing them to establish lifelong infections. frontiersin.orgscirp.org These strategies include interfering with the host's innate and adaptive immune systems. frontiersin.orgnih.gov While the specific role of UL3 in immune evasion is not well-defined, its nature as a tegument protein suggests it could be involved in these processes. Tegument proteins are released into the host cell upon viral entry and can immediately begin to counteract cellular defense mechanisms. frontiersin.org

Future research will need to investigate whether UL3 interacts with key components of the host's immune signaling pathways. For example, studies could explore if UL3 can inhibit the production or signaling of interferons, which are critical for the early antiviral response. frontiersin.org Additionally, researchers could examine whether UL3 plays a role in the virus's ability to infect and manipulate immune cells, such as lymphocytes, which are crucial for the systemic spread of the virus. youtube.comscirp.org Uncovering the immune-modulatory functions of UL3 could provide valuable insights into EHV-1 pathogenesis and identify new avenues for therapeutic intervention.

Development of Advanced Vaccine Platforms Incorporating UL3 as a Component

Current vaccines against EHV-1 provide incomplete protection, failing to prevent infection, latency, or the severe neurological form of the disease. nih.govnih.govnih.govaaep.org This highlights the urgent need for more effective vaccine strategies. cornell.edu The inclusion of additional viral antigens in vaccine formulations is a promising approach to broaden and strengthen the immune response.

Although UL3 is not considered a primary target for neutralizing antibodies, its inclusion in a multi-antigen vaccine could still be beneficial. As a tegument protein expressed early in the infection cycle, it could be a target for cell-mediated immunity. nih.gov Cytotoxic T lymphocytes (CTLs) that recognize UL3-derived peptides presented on the surface of infected cells could eliminate these cells before significant viral replication occurs. scirp.org

Q & A

Q. What is the primary regulatory role of the UL3 protein in EHV-1?

The UL3 protein acts as a transactivator, enhancing early and late gene expression by interacting with viral promoters. It synergizes with the immediate-early (IE) protein and ICP22 (IR4) to amplify promoter activity, particularly for the EHV-1 IE promoter and early/late genes like thymidine kinase and IR5. This regulatory function was identified using transient transfection assays with chimeric promoter-CAT reporter constructs and effector plasmids expressing UL3 and IE proteins .

Q. How was UL3 identified as a regulatory protein in EHV-1?

UL3 was characterized through sequence homology to HSV-1 ICP27 and functional assays. Northern blot and S1 nuclease analyses mapped its 1.6-kb early mRNA, while deletion mutants and co-transfection experiments demonstrated its ability to transactivate promoters independently or synergistically with IE and IR4 proteins. Zinc finger motifs in its C-terminal domain suggest DNA-binding capabilities critical for regulation .

Q. Is UL3 essential for EHV-1 replication in cell culture?

No. Deletion mutagenesis (e.g., removing 579 bp of UL3 in HSV-1) showed that UL3 is dispensable for replication in Vero and BHK cells, with viral yields comparable to wild-type. However, in vivo studies indicate UL3 is critical for pathogenesis, suggesting its role extends beyond basic replication to host interactions .

Advanced Research Questions

Q. How do phosphorylation events involving UL3 and viral kinases (e.g., US3, UL13) influence EHV-1 replication?

UL3’s regulatory activity is modulated by phosphorylation. For example, HSV-1 US3 phosphorylates UL47 (a tegument protein), promoting its nuclear localization and enhancing viral replication. UL13 kinase phosphorylates UL34 and UL31, critical for nuclear egress. Methodologies include kinase assays with purified proteins, phospho-specific antibodies, and mutants lacking kinase activity (e.g., US3 K220M) to assess phosphorylation-dependent localization and replication efficiency .

Q. What approaches resolve contradictions in UL3’s dispensability across herpesviruses?

Discrepancies arise from model systems (e.g., UL3 is dispensable in HSV-1 cell culture but critical in EHV-1 pathogenesis). Researchers use comparative genomics to identify conserved domains and complementation assays (e.g., expressing EHV-1 UL3 in HSV-1 ΔUL3 mutants) to test functional homology. In vivo models, such as murine or equine systems, further clarify UL3’s role in immune evasion and latency .

Q. How is UL3’s nucleolar localization mechanism studied?

GFP fusion proteins and deletion mapping identified amino acids 100–164 in HSV-2 UL3 as essential for nucleolar trafficking. Transfection assays with truncated UL3 mutants (e.g., Δ100–164) and live-cell imaging reveal that this region contains a nucleolar localization signal (NoLS). Co-immunoprecipitation assays further explore interactions with nucleolar proteins like nucleophosmin .

Q. What role does the UL3/IR4 hybrid protein play in defective interfering (DI) particle-mediated persistence?

The IR4/UL3 hybrid protein, encoded by DI genomes, enhances persistent infection by modulating promoter activity. RT-PCR and Western blotting confirmed its expression during DI-enriched infections. Functional assays show it synergizes with IE proteins to transactivate late promoters (e.g., IR5), potentially evading host immune responses. This hybrid protein’s structure (N-terminal IR4 and C-terminal UL3 domains) was validated via immunoprecipitation and mass spectrometry .

Methodological Considerations

  • Kinase Activity Assays: Use recombinant US3/UL13 kinases and substrate proteins (e.g., UL47) in vitro, followed by phospho-staining or radiolabeled ATP incorporation .
  • Localization Studies: Employ GFP-tagged UL3 variants and confocal microscopy to track nuclear/nucleolar dynamics in live or fixed cells .
  • Promoter Activation: Utilize luciferase/CAT reporter plasmids co-transfected with UL3, IE, or IR4 expression vectors to quantify transactivation .
  • Animal Models: Compare UL3 deletion mutants and wild-type EHV-1 in equine hosts to assess neuropathology and latency reactivation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.